molecular formula C3H2N2O2S B042320 4-Nitroisothiazole CAS No. 931-07-7

4-Nitroisothiazole

Cat. No.: B042320
CAS No.: 931-07-7
M. Wt: 130.13 g/mol
InChI Key: FNXPAYVHLSTHQY-UHFFFAOYSA-N
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Description

4-Nitroisothiazole is a heterocyclic organic compound that belongs to the class of isothiazoles. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a nitro group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisothiazole typically involves the nitration of isothiazole. One common method includes the use of a mixture of nitric acid and sulfuric acid to introduce the nitro group into the isothiazole ring. This electrophilic nitration reaction is a widely used approach for preparing nitro derivatives of five-membered azoles .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient methods. For instance, the use of metal-catalyzed reactions and condensation methods has been explored to produce densely decorated isothiazoles with various functional groups. These methods address the challenges posed by the instability of intermediates such as thiohydroxylamine .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroisothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

Mechanism of Action

The mechanism of action of 4-Nitroisothiazole involves its interaction with various molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with nucleic acids and proteins. This interaction can lead to the inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

4-Nitroisothiazole can be compared with other nitro-substituted five-membered azoles such as:

  • 4-Nitropyrazole
  • 4-Nitroimidazole
  • 4-Nitrothiazole

Uniqueness:

Properties

IUPAC Name

4-nitro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPAYVHLSTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239264
Record name Isothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-07-7
Record name 4-Nitroisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-nitroisothiazole interesting for antifungal drug development?

A1: Research has shown that this compound derivatives exhibit significant antifungal activity in vitro against a broad range of fungal species [, ]. Specifically, the presence of the nitro group at the 4-position of the isothiazole ring appears to be crucial for this activity [].

Q2: Can you elaborate on the structure-activity relationship (SAR) studies regarding the antifungal activity of this compound?

A2: While the 4-nitro group is essential, modifications at the 5-position of the isothiazole ring can significantly influence the antifungal activity. For instance, introducing substituents like chlorine, methyl, nitroamino, carboxamido, N,N-dimethylamino, and β-hydroxyethylamino at the 5-position were explored, with varying impacts on potency []. Unfortunately, the specific structure-activity relationships derived from these modifications were not detailed in the provided abstracts. Further investigation into the published articles is necessary to uncover those details.

Q3: Are there any studies on the mechanism of action of this compound against fungi?

A3: The provided abstracts do not delve into the specific mechanism of action of this compound against fungi. Further research is needed to understand how this compound interacts with its fungal targets and the downstream effects that lead to fungal growth inhibition.

Q4: Beyond its antifungal activity, what other chemical properties of this compound have been studied?

A4: this compound exhibits interesting reactivity with nucleophiles. Studies have investigated its interaction with methoxide ion, demonstrating the formation of Meisenheimer complexes []. Additionally, researchers have explored the ring-opening reactions of 3-chloro-4-nitroisothiazole with amines []. These studies provide valuable insights into the reactivity and potential synthetic applications of this compound class.

Q5: Has this compound been utilized in the synthesis of other compounds?

A5: Yes, this compound derivatives have been employed as building blocks in organic synthesis. Researchers have successfully synthesized di-isothiazolyl sulfides and their corresponding sulfoxides and sulfones using this compound derivatives as starting materials []. Furthermore, the synthesis of this compound derivatives from nitroketene aminals has been reported, highlighting their versatility in synthetic chemistry [].

Q6: Are there any computational studies on this compound?

A6: While the provided abstracts don't specifically mention computational studies, one abstract highlights research on the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole, comparing experimental findings with theoretical calculations []. This suggests that computational chemistry methods are being employed to investigate the properties of these compounds.

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